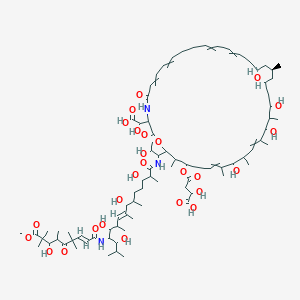

Chondropsin A

Description

Properties

Molecular Formula |

C83H133N3O26 |

|---|---|

Molecular Weight |

1588.9 g/mol |

IUPAC Name |

4-[[(1S,32S,34R)-15-[carboxy(hydroxy)methyl]-24,28,30-trihydroxy-18-[2-hydroxy-1-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-20-yl]oxy]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C83H133N3O26/c1-43(2)68(94)66(84-63(92)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(98)50(9)40-48(7)69(95)45(4)31-33-58(88)52(11)77(102)86-65(55(14)87)74-53(12)61(111-64(93)42-60(90)78(103)104)34-32-46(5)70(96)47(6)39-49(8)71(97)51(10)59(89)41-57-38-44(3)37-56(110-57)29-27-25-23-21-20-22-24-26-28-30-62(91)85-67(80(107)112-74)73(99)79(105)106/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-90,94-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,92)(H,85,91)(H,86,102)(H,103,104)(H,105,106)/b23-21?,26-24?,27-25?,30-28?,36-35+,46-32?,48-40+,49-39?/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1 |

InChI Key |

XGMDDOZEJBZLGC-LYNPZQPKSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C(C(=O)O)O |

Canonical SMILES |

CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C(C(=O)O)O |

Synonyms |

chondropsin A |

Origin of Product |

United States |

Discovery, Isolation, and Structural Classification of Chondropsin a and Analogues

Natural Sources and Geographical Origin of Chondropsin A

This compound and its related macrolides are primarily sourced from various marine sponges, highlighting the significant role of marine invertebrates as producers of diverse natural products.

Marine Sponge Genera

The following marine sponge genera have been identified as natural sources of this compound and its analogues:

Chondropsis sp.: Chondropsins A, B, and D were initially isolated from an Australian collection of Chondropsis sp. nih.govusf.edu

Ircinia sp.: This genus has yielded chondropsin C and 73-deoxythis compound. nih.govreadthedocs.io Notably, Ircinia ramosa from Australia provided 73-deoxythis compound, while an Ircinia sp. collected in the Philippines yielded chondropsin C. nih.govnih.gov

Psammoclemma sp.: Both this compound and 73-deoxythis compound have been isolated from Psammoclemma sp. readthedocs.io

Poecillastra sp.: Poecillastrin A, a macrolide structurally related to the chondropsins, was isolated from Poecillastra sp. nih.govnih.gov Additionally, poecillastrins B and C, which are chondropsin-type macrolide lactams, have been identified from this genus. nih.gov

Characella sp.: Poecillastrin H, another chondropsin-type macrolide, was isolated from a Characella sp. marine sponge. readthedocs.io

Jaspis serpentina: This deep-sea sponge has yielded poecillastrin D, a cytotoxin belonging to the chondropsin class, along with this compound and 73-deoxythis compound. nih.gov

Siliquariaspongia mirabilis: Mirabalin, a macrolide lactam belonging to the chondropsin family (which includes chondropsins A-D and poecillastrins A-C), has been isolated from Siliquariaspongia mirabilis. usf.edunih.govresearchgate.netwikipedia.org

Geographic Collection Sites

The marine sponges producing this compound and its analogues have been collected from diverse geographical locations:

Australian collections: Sponges such as Chondropsis sp. and Ircinia ramosa yielding chondropsins A, B, D, and 73-deoxythis compound were collected from Australia. nih.govusf.edunih.govnih.gov

New Caledonia: Psammoclemma sp., a source of this compound, was collected from New Caledonia. readthedocs.ionih.gov

Philippines: An Ircinia sp. collected in the Philippines provided chondropsin C. nih.govnih.gov

Deep-water Caribbean: Poecillastrins B and C were isolated from Poecillastra sp. collected from the deep-water Caribbean. nih.gov

Japan: Jaspis serpentina, a source of poecillastrin D, was collected from Oshimashinsone, Japan. usf.edu

Federated States of Micronesia: Siliquariaspongia mirabilis, a source of mirabalin, was collected southeast of Chuuk Lagoon. nih.gov

The distribution of these sources is summarized in the table below:

| Compound(s) | Marine Sponge Genera | Geographical Collection Site |

|---|---|---|

| This compound, B, D | Chondropsis sp. | Australia nih.govusf.edu |

| Chondropsin C | Ircinia sp. | Philippines nih.govnih.gov |

| 73-Deoxythis compound | Ircinia ramosa | Australia nih.govnih.gov |

| This compound, 73-Deoxythis compound | Psammoclemma sp. | New Caledonia readthedocs.io |

| Poecillastrin A, B, C | Poecillastra sp. | Deep-water Caribbean nih.govnih.govnih.gov |

| Poecillastrin H | Characella sp. | (Marine sponge source, specific site not detailed beyond "marine sponge") readthedocs.io |

| This compound, 73-Deoxythis compound, Poecillastrin D | Jaspis serpentina | Oshimashinsone, Japan usf.edunih.gov |

| Mirabalin (Chondropsin family) | Siliquariaspongia mirabilis | Federated States of Micronesia nih.govresearchgate.netwikipedia.org |

Isolation and Purification Methodologies

The isolation and purification of this compound and its analogues typically involve a sequence of extraction and chromatographic separation techniques.

Extraction Techniques from Sponge Material

The initial step in obtaining chondropsins from marine sponges involves macroorganism solvent extraction. nih.govnih.gov For instance, the sponge Jaspis serpentina was extracted using methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and acetone. nih.gov Similarly, chondropsin D was isolated as a minor constituent from an aqueous extract of Chondropsis sp. usf.edu

Chromatographic Separation Techniques

Following extraction, various chromatographic methods are employed for the separation and purification of these metabolites. High-performance liquid chromatography (HPLC) is a widely utilized technique for this purpose. nih.govnih.gov Reversed-phase HPLC, in particular, is a predominant method in chemical separations, accounting for approximately 75% of all HPLC applications. This technique operates by using a polar mobile phase, often an aqueous blend with organic solvents like acetonitrile (B52724) or methanol, in conjunction with a non-polar stationary phase, such as C18-bonded silica. The purification process is often guided by analytical techniques such as proton nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the isolated compounds. nih.govnih.gov

Chemotaxonomic Context of this compound Production

The chondropsin macrolides constitute a unique class of secondary metabolites, characterized as polyketide-derived macrolide lactams. nih.govnih.govusf.edunih.gov Their discovery across different marine sponge genera, such as Chondropsis and Ircinia, suggests a complex chemotaxonomic relationship. nih.gov It has been frequently proposed that symbiotic microorganisms associated with marine sponges are the actual producers of these secondary metabolites. nih.gov Ongoing research, including metagenomic approaches, aims to identify the microbial biosynthetic genes responsible for these compounds, which could potentially lead to sustainable methods for their production. nih.gov

Classification of this compound within the Macrolide Lactam Class

This compound is classified as a macrolide lactam, a group of macrocyclic compounds characterized by the presence of a large lactam ring. The term "macrolide" generally refers to compounds with a macrocyclic lactone or lactam ring of twelve or more members nih.gov. This compound, specifically, features a 35-membered macrocyclic ring, distinguishing it within this class nih.govnih.gov.

The core structural features of this compound and its congeners are indicative of their polyketide biosynthetic origin. These compounds are polyketide-derived metabolites, meaning their carbon skeleton is assembled from simple acyl-CoA precursors nih.govdaneshyari.comswmd.co.in.

Key structural elements include:

Polyketide Scaffold: The backbone of this compound is derived from a polyketide pathway, resulting in a highly functionalized and polyunsaturated structure nih.govnih.govdaneshyari.com.

Macrocyclic Lactam Ring: this compound possesses a 35-membered macrocyclic ring, which is a defining characteristic of its classification as a macrolide lactam nih.govnih.gov. This large ring incorporates both lactone and lactam functionalities, contributing to its unique chemical profile nih.gov.

Amide Linkages: A crucial feature of the chondropsin macrolides is the presence of amide and ester linkages that facilitate the closure of the macrocyclic ring nih.govdaneshyari.com. Additionally, a complex, amide-linked polyketide side chain is attached to the macrocyclic core, further enhancing its structural complexity nih.gov.

The chondropsin family encompasses several structurally related compounds, all sharing the fundamental macrolide lactam framework but exhibiting variations in their side chains, unsaturation patterns, and ring sizes.

Chondropsin Congeners:

Chondropsin B: Isolated alongside this compound from the marine sponge Chondropsis sp., Chondropsin B shares structural similarities with this compound nih.gov.

Chondropsin C: This congener was isolated from a different marine sponge, Ircinia sp., collected in the Philippines daneshyari.comdatacommons.org.

Chondropsin D: Identified as a minor constituent from Chondropsis sp., Chondropsin D is a 37-membered-ring macrolide lactam, distinguishing it from the 35-membered ring of this compound. Notably, this compound can be converted to Chondropsin D through a base-catalyzed intramolecular transesterification reaction nih.govdaneshyari.com.

Related Macrolides:

73-deoxythis compound: This analogue was isolated from the marine sponge Ircinia ramosa daneshyari.comdatacommons.orgusf.edu. It is closely related to the chondropsin family and has been studied for its biological activities usf.edu.

Poecillastrins A-H: This series of compounds represents another group of chondropsin-type macrolides. Poecillastrin A is structurally related to the chondropsins and exhibits similar cytotoxic and antiproliferative properties daneshyari.comnih.gov. Poecillastrins B and C were isolated from the marine sponge Poecillastra sp. daneshyari.comwikidata.org. Poecillastrins E, F, and G are also cytotoxic chondropsin-type macrolides isolated from Poecillastra sp. nih.gov. Poecillastrin H, a chondropsin-type macrolide featuring a conjugated pentaene moiety, was isolated from Characella sp.. These compounds are generally large, polyketide-derived macrolide lactams with ring sizes ranging from 33 to 37 members swmd.co.in.

Mirabalin: Isolated from the marine sponge Siliquariaspongia mirabilis, Mirabalin is characterized as a 35-membered macrolide lactam with a pentadiene conjugated system and a tetrasubstituted tetrahydropyran (B127337) ring. It features a linear polyketide moiety attached to the macrocyclic ring via an amide linkage. Mirabalin is considered a chondropsin-type macrolide lactam.

The structural diversity within the chondropsin family and its related macrolides highlights the rich biosynthetic capabilities of marine organisms, particularly sponges, in producing complex and biologically active natural products.

Elucidation of the Chemical Structure and Stereochemistry of Chondropsin a

Spectroscopic Methodologies for Planar Structure Determination

The elucidation of the planar structure of Chondropsin A was achieved through the synergistic application of several spectroscopic methods. These techniques provided critical information about the connectivity of atoms and the nature of the functional groups present in the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in deciphering the intricate structure of this compound. Both one-dimensional and two-dimensional NMR experiments were essential in assembling the molecular framework. acs.orgacs.org

The ¹H and ¹³C NMR spectra of this compound provided the initial and fundamental data regarding the number and types of protons and carbons in the molecule. acs.org Although complete assignment is complex due to the molecule's size, key chemical shifts offer insights into the local chemical environments. For instance, the downfield chemical shift of H-34 at δ 5.26 supported the assignment of an ester linkage at this position. acs.org The molecular formula was determined to be C₈₃H₁₃₃N₃O₂₆ based on a detailed analysis of both ¹H and ¹³C NMR data, in conjunction with mass spectrometry. acs.org

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 2 | 55.6 | 5.14 |

| 3 | - | 7.85 (amide proton) |

| 34 | - | 5.26 |

| 35 | 72.2 | 4.83 |

| 43 | 53.7 | - |

| Carbonyl (ester) | 172.6 | - |

Data sourced from Cantrell et al. (2000). acs.org

Two-dimensional NMR experiments were instrumental in connecting the individual structural fragments of this compound. acs.org

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were used to establish proton-proton correlations, identifying spin systems within the molecule. For example, the H-2 resonance at δ 5.14 showed a COSY correlation to H-35 at δ 4.83 and an amide proton at δ 7.85. acs.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated protons to their directly attached carbons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) was crucial for establishing long-range connections between protons and carbons, which helped to link the different structural fragments. An HMBC correlation between H-34 and a carbonyl resonance at δ 172.6 was key in identifying the macrocyclic ring's ester linkage. acs.org However, assigning the specific carboxyl groups in the β-hydroxyaspartic acid (OHAsp) residue proved challenging with HMBC data alone, as no cross-peak was observed from the amide proton (H-3) to either carboxyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the spatial proximity of protons, which was critical in later stereochemical studies. acs.orgnih.gov For instance, in a methylated derivative of this compound, an NOE was observed between an O-methyl signal and the oxymethine proton, which was initially used to assign the ester linkage. nih.gov

One-Dimensional NMR (e.g., 1H, 13C)

Mass Spectrometry (e.g., ESI-MS/MS, FABMS)

Mass spectrometry was vital for determining the molecular weight and formula of this compound.

Fast Atom Bombardment Mass Spectrometry (FABMS) : Negative-ion FABMS of this compound showed a prominent pseudomolecular ion at m/z 1587.0, corresponding to [M-H]⁻. acs.org High-resolution FABMS (HRFABMS) provided a more precise mass, leading to the proposed molecular formula of C₈₃H₁₃₃N₃O₂₆. tandfonline.comacs.org The bis-methylated derivative of this compound showed a [M+Cs]⁺ ion at m/z 1748.8524 in CsI-doped HRFABMS, confirming the presence of two carboxylic acid groups. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS analysis showed a [M+Na]⁺ adduct ion at m/z 1610.7. tandfonline.com ESI-MS/MS studies further confirmed key structural features deduced from NMR, such as the presence of two carboxylic acids and the macrocyclic structure. tandfonline.comtandfonline.com

Table 2: Mass Spectrometry Data for this compound

| Ionization Method | Adduct | m/z | Reference |

|---|---|---|---|

| Negative-ion FABMS | [M-H]⁻ | 1587.0 | acs.org |

| HRFABMS | [M-H+2Cs]⁺ | - | acs.org |

| ESI-MS | [M+Na]⁺ | 1610.7 | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, often indicating the presence of chromophores like conjugated systems. For this compound, the UV spectrum, recorded in acetonitrile (B52724) with trifluoroacetic acid, showed absorption maxima (λmax) at 260 nm, 222 nm, and 194 nm. tandfonline.com The UV spectra for this compound and its isomer Chondropsin D were found to be virtually identical. acs.org

Table 3: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

|---|---|---|---|

| 260 nm | 9222 | CH₃CN + CF₃COOH | tandfonline.com |

| 222 nm | 19815 | CH₃CN + CF₃COOH | tandfonline.com |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound in chloroform (B151607) revealed several key absorption bands. tandfonline.com The spectrum for its isomer, Chondropsin D, was also nearly identical. acs.org

Table 4: Infrared Spectroscopy Data for this compound

| Wavenumber (νmax) cm⁻¹ | Functional Group Assignment | Reference |

|---|---|---|

| 3684, 3620, 3401 | O-H stretching (hydroxyl groups) | tandfonline.com |

| 2977, 2932, 2896 | C-H stretching (aliphatic) | tandfonline.com |

| 1724 | C=O stretching (ester) | tandfonline.com |

| 1664 | C=O stretching (amide) | tandfonline.com |

| 1602 | C=C stretching | tandfonline.com |

| 1522 | N-H bending (amide II) | tandfonline.com |

Stereochemical Assignment Methodologies for this compound

The assignment of the numerous stereocenters within this compound and its analogues has been a stepwise process, relying on a variety of methodologies to piece together the complex stereochemical puzzle. Initial studies focused on establishing the planar structure through extensive spectroscopic analysis, particularly using Heteronuclear Multiple Bond Correlation (HMBC), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. researchgate.netresearchgate.net However, defining the absolute configuration of its many chiral centers required more advanced and specific techniques.

Chemical derivatization and controlled degradation have been indispensable tools in deciphering the structure of the chondropsin family. researchgate.netresearchgate.net These methods involve selectively reacting with or breaking down the molecule into smaller, more easily analyzable fragments whose stereochemistry can be determined and then related back to the parent structure.

A pivotal example of this approach was in confirming the structure of Chondropsin D, a 37-membered ring macrolide, by demonstrating that this compound (a 35-membered ring) could be converted into it through a base-catalyzed intramolecular transesterification. researchgate.net Further confirmation was achieved when the methylated derivative of this compound was rearranged into the corresponding methylated analogue of Chondropsin D. researchgate.net

More significantly, chemical degradation was crucial in revising the initially proposed structure of the macrolactone ring. In analogues such as poecillastrin C, selective reduction of the ester linkage, followed by acid hydrolysis, liberated specific amino-diol fragments. nih.govresearchgate.netresearchgate.net By comparing these degradation products with synthetically prepared standards, researchers were able to definitively establish that the macrolactonization occurred via the β-carboxyl group of the β-hydroxyaspartic acid (OHAsp) residue, correcting an earlier hypothesis. nih.govacs.org This methodology was subsequently applied to revise the structures of several related compounds, including poecillastrins B-D and 73-deoxythis compound. nih.gov

Table 1: Key Chemical Derivatization and Degradation Reactions in Chondropsin Research This table is interactive.

| Reaction | Compound(s) | Purpose | Finding | Citations |

| Base-catalyzed intramolecular transesterification | This compound | To relate its structure to Chondropsin D | This compound converts to Chondropsin D, confirming the structural relationship between the 35- and 37-membered rings. | researchgate.net |

| Methylation and rearrangement | This compound | To further confirm the structure of Chondropsin D | The methylated derivative of this compound rearranges to the methylated analogue of Chondropsin D. | researchgate.net |

| Selective ester reduction and hydrolysis | Poecillastrin C | To determine the mode of lactone ring formation | The degradation product confirmed that the β-carboxyl group of the OHAsp residue is involved in the ester linkage, leading to a structural revision. | nih.govacs.org |

| Chemical degradation | Poecillastrin H | To determine the mode of lactone ring formation | Confirmed the mode of lactone formation through the OHAsp residue. | researchgate.netacs.org |

Marfey's analysis is a well-established method for determining the absolute configuration of amino acids. nih.gov The method involves the derivatization of an amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which creates diastereomers that can be separated and analyzed by HPLC.

This technique was instrumental in assigning the stereochemistry of the non-proteinogenic β-hydroxyaspartic acid (OHAsp) residue found in this compound and its analogues. nih.gov Through Marfey's analysis of the acid hydrolysates of related compounds like poecillastrin C, poecillastrin H, and poecillastrins E-G, the absolute configuration of the OHAsp residue was consistently determined to be D-threo. nih.govresearchgate.netresearchgate.netacs.orgacs.org This was a critical step in building the complete stereochemical model of the entire class of molecules.

While standard 2D NMR techniques like COSY, TOCSY, and NOESY were essential for assigning the constitution and relative configurations of some segments, more advanced methods were required for a more complete picture. researchgate.netipb.pt

J-based configuration analysis: The analysis of proton-proton coupling constants (J-values) provides valuable information about dihedral angles, which helps define the relative configuration of adjacent stereocenters. This method was employed in the detailed NMR analysis of poecillastrin C, where coupling constants within the macrolide ring helped to independently determine the relative configurations of three key subunits. acs.org

Mosher's method: This method is used to determine the absolute configuration of chiral alcohols. While not applied directly to the intact this compound, a modified Mosher's method was used to establish the absolute configuration of synthetic standards of (2R,3S)- and (2R,3R)-3-amino-2,4-dihydroxybutanoic acid. nih.gov These standards were then compared against the degradation products of poecillastrin C, which was essential for the structural revision of the macrolactone linkage. nih.gov

13C-acetonide method: This technique involves forming a six-membered acetonide ring between 1,3-diol functionalities. The chemical shifts of the acetonide's methyl carbons in the ¹³C NMR spectrum are diagnostic of the relative stereochemistry of the diol. This method has been used in the stereochemical determination of related polyketide natural products, such as in the synthesis of Apicularen A, to confirm the configuration of diol segments. nih.gov This approach is a powerful tool for assigning stereocenters in the polyol chains characteristic of chondropsins.

In modern natural product chemistry, computational methods are increasingly used to resolve structural ambiguities. researchgate.net The calculation of NMR parameters (chemical shifts and coupling constants) for proposed diastereomers using methods like Density Functional Theory (DFT) can provide a theoretical dataset to compare against experimental data. nih.gov This is particularly useful for complex molecules where multiple stereochemical possibilities exist.

In the case of this compound, the initial assignment of the ester linkage was based on a single NOE correlation observed between a derivative's methyl ester protons and an oxymethine proton. nih.govnih.gov Later analysis revealed that such a correlation could be ambiguous. nih.gov Computational modeling could have been used to predict the NMR parameters for both possible structures, potentially highlighting the discrepancy and preventing the initial misassignment. Such computational approaches are now considered a valuable tool for validating or revising complex structures like this compound. researchgate.net

Advanced NMR Techniques for Configuration Analysis (e.g., J-based configuration analysis, Mosher's method, 13C-acetonide method)

Challenges and Revisions in the Structural Elucidation of this compound and Analogues

The journey to define the structure of this compound has been marked by significant challenges and has even included a major structural revision for the entire class of compounds.

The single greatest challenge in the structural elucidation of this compound is its sheer stereochemical complexity. The molecule contains 26 stereogenic centers. nih.gov According to the 2^n rule, this gives rise to a theoretical maximum of 2²⁶, or over 67 million, possible stereoisomers. libretexts.org Determining the single correct configuration among this vast number of possibilities is a monumental task. This complexity means that no single analytical method is sufficient, and a combination of degradation, derivatization, advanced NMR, and comparison with synthetic standards is required to solve the structure. researchgate.netnih.gov The limited availability of the compound from its natural sources further complicates extensive chemical studies. nih.gov This inherent complexity was a contributing factor to the initial misassignment of the macrolactone ring structure, which was later revised for the entire chondropsin/poecillastrin family. nih.govnih.gov

Assignment of Specific Ester Linkages (e.g., β-hydroxyaspartic acid residue)

However, this assignment was later questioned, as it was noted that protons on both the α- and β-methines are sufficiently close to the O-methyl protons to potentially produce an observable NOE, making this method inconclusive. nih.govuqac.ca A more definitive chemical approach was required to resolve this ambiguity. u-tokyo.ac.jp

Documented Structural Revisions within the Chondropsin/Poecillastrin Class

The chondropsins belong to a broader class of potent cytotoxic macrolides that includes the poecillastrins. nih.gov The structural elucidation of these compounds has been an iterative process, with several key revisions documented in the scientific literature. nih.gov The initial ambiguity in assigning the ester linkage in this compound was propagated in the structural assignments of other members of the class, such as Poecillastrin C. nih.govuqac.ca

The revision of the planar structure of Poecillastrin C was a landmark achievement that redefined the entire class. nih.gov Researchers demonstrated that the previously assigned structure was incorrect and that the macrolactone ring is, in fact, formed via the side-chain (β-carboxyl) group of the OHAsp residue, not the α-carboxyl group. nih.gov This fundamental correction was established through chemical degradation and derivatization, which provided irrefutable evidence. nih.govu-tokyo.ac.jp Following this work, the structures of Poecillastrins B and D, as well as 73-deoxythis compound, were also revised to reflect this corrected connectivity. nih.govresearchgate.net These revisions underscore the limitations of relying solely on standard NMR interpretations for complex molecules and highlight the essential role of chemical methods and total synthesis in confirming natural product structures. nih.govuqac.ca

Chemical Modification for Structural Confirmation

Chemical modification has been indispensable for both the initial elucidation and subsequent revision of the structures of this compound and its congeners. researchgate.netresearchgate.net To definitively establish the ester linkage, a chemical degradation strategy was employed. nih.govuqac.ca

In a key study on Poecillastrin C, the ester linkage was selectively reduced to a diol. nih.govu-tokyo.ac.jp Subsequent acid hydrolysis cleaved the amide bonds, liberating the modified amino acid residue. nih.govu-tokyo.ac.jp If the original ester had been at the α-position, hydrolysis would yield one specific amino diol, whereas an ester at the β-position would yield a different one. By synthesizing authentic standards of these possible products and comparing them via LC-MS analysis with the degradation product from the natural material, it was proven that the β-carboxyl group was esterified. nih.govu-tokyo.ac.jp This microscale chemical transformation, requiring only minuscule amounts of the rare natural product, provided the conclusive evidence needed to revise the structure. u-tokyo.ac.jp

Furthermore, other chemical modifications, such as base-catalyzed intramolecular transesterification, have been used to interconvert members of the chondropsin family. For example, this compound, which has a 35-membered ring, can be converted to Chondropsin D, a 37-membered macrolide lactam. nih.gov This transformation, along with the methylation of derivatives, helped to confirm the structural relationships and assignments within the chondropsin class. researchgate.netnih.gov

Biosynthetic Investigations of Chondropsin a

Proposed Polyketide Biosynthetic Pathway

The intricate structure of Chondropsin A, characterized by a large macrolactone ring and a polyketide-derived backbone, strongly suggests its origin from a polyketide biosynthetic pathway. kcl.ac.ukresearchgate.net These pathways are mediated by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of chondropsins is predicted to occur via a type I hybrid PKS/Nonribosomal Peptide Synthetase (NRPS) system. kcl.ac.uk

Identification of Putative Polyketide Synthase (PKS) Domains

Polyketide synthases are modular enzymes, with each module responsible for the addition and modification of a specific building block to the growing polyketide chain. wikipedia.orgnih.gov The minimal PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org Analysis of the this compound structure allows for a retro-biosynthetic prediction of the PKS domains involved in its assembly.

The biosynthesis is thought to be initiated by a loading module that incorporates a starter unit, followed by a series of elongation modules that add extender units, likely derived from malonyl-CoA or methylmalonyl-CoA. nih.gov The presence of various functional groups, such as hydroxyl and methyl groups, on the this compound backbone suggests the action of optional PKS domains like ketoreductases (KR), dehydratases (DH), and enoylreductases (ER) within the PKS modules. wikipedia.org

Table 1: Predicted PKS Domains in this compound Biosynthesis and Their Functions

| Domain | Function |

|---|---|

| KS (Ketosynthase) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. wikipedia.org |

| AT (Acyltransferase) | Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the ACP. wikipedia.org |

| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain via a phosphopantetheine arm. wikipedia.org |

| KR (Ketoreductase) | Reduces a β-keto group to a β-hydroxyl group. wikipedia.org |

| DH (Dehydratase) | Dehydrates a β-hydroxyacyl intermediate to an enoyl intermediate. wikipedia.org |

| ER (Enoylreductase) | Reduces an enoyl intermediate to a saturated acyl intermediate. wikipedia.org |

Role of Nonribosomal Peptide Synthetase (NRPS) Components

A key feature of the this compound structure is the presence of an amide linkage within its macrolactone ring, which points to the involvement of Nonribosomal Peptide Synthetase (NRPS) machinery. researchgate.netnih.gov NRPSs are large enzymes that synthesize peptides without the use of ribosomes. Similar to PKSs, they are modular, with each module responsible for the incorporation of a specific amino acid.

The proposed hybrid PKS-NRPS pathway for this compound likely involves the convergence of a polyketide chain, assembled by the PKS modules, and an amino acid, activated and incorporated by an NRPS module. nih.gov The NRPS module would contain an adenylation (A) domain for amino acid selection and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for tethering the activated amino acid, and a condensation (C) domain to catalyze peptide bond formation. The integration of an amino acid into the polyketide chain is a hallmark of many complex natural products with diverse biological activities. nih.gov

Contribution of Microbial Symbionts to this compound Production

The discovery of structurally complex natural products like this compound from marine invertebrates often raises questions about their true biosynthetic origin. jst.go.jp There is a growing body of evidence suggesting that symbiotic microorganisms are the actual producers of many of these compounds. kcl.ac.uknih.gov

Evidence for Symbiotic Origin in Marine Invertebrates

Chondropsins have been isolated from different genera of marine sponges, including Chondropsis and Ircinia. researchgate.net The fact that these structurally related compounds are found in taxonomically distinct host organisms suggests a microbial origin, as it is more likely that a specific microbial symbiont is shared between these sponges than for the sponges themselves to have independently evolved the same complex biosynthetic pathway. kcl.ac.ukresearchgate.net Marine sponges are known to host dense and diverse microbial communities, which can constitute a significant portion of the sponge's biomass. nih.govrsc.org These symbiotic microbes are considered a prolific source of novel secondary metabolites. nih.govfrontiersin.org The structural similarity of many sponge-derived natural products to known microbial metabolites further supports the hypothesis of a symbiotic origin. kcl.ac.ukjst.go.jp

Genomic and Metagenomic Screening for Biosynthetic Gene Clusters

The definitive proof of a microbial origin for this compound lies in the identification and characterization of its biosynthetic gene cluster (BGC) from a symbiotic microorganism. jst.go.jp Advances in genomic and metagenomic techniques have become powerful tools for this purpose. nih.govresearchgate.net Metagenomics, the culture-independent analysis of genetic material from a mixed microbial community, allows researchers to bypass the often-difficult step of culturing sponge-associated microbes. kcl.ac.uknih.gov

By designing specific DNA probes or using PCR primers targeting conserved regions of PKS and NRPS genes, researchers can screen metagenomic libraries constructed from sponge tissue. kcl.ac.ukresearchgate.net This approach can lead to the identification and isolation of the complete BGC responsible for this compound production. kcl.ac.uk The identified BGC can then be sequenced and analyzed to confirm the predicted biosynthetic pathway and the functions of the individual enzymes involved. nih.govbiorxiv.org For example, a metagenomic fosmid library was screened for conserved features of polyketide synthase biosynthesis to clone and sequence the BGC for 73-deoxythis compound. kcl.ac.uk

Biosynthetic Engineering Strategies for this compound Production

The low natural abundance of this compound in its host sponges presents a significant bottleneck for further research and development. nih.gov Biosynthetic engineering offers a promising solution to this "supply problem" by enabling the sustainable production of this compound and its analogs. kcl.ac.ukmdpi.com

Once the this compound BGC has been identified and cloned, it can be introduced into a more amenable and fast-growing heterologous host, such as Escherichia coli or Streptomyces species. nih.govmdpi.com Successful heterologous expression of the BGC could lead to a scalable and sustainable fermentation-based production system for this compound. kcl.ac.uk

Furthermore, the modular nature of PKS and NRPS enzymes makes them ideal targets for combinatorial biosynthesis. mdpi.com By manipulating the genes within the this compound BGC, it may be possible to create novel derivatives with improved properties. Strategies could include:

Domain swapping: Exchanging PKS or NRPS domains to incorporate different building blocks.

Gene knockout: Inactivating specific genes to produce simplified analogs.

Promoter engineering: Enhancing the expression of the BGC to increase yields. mdpi.com

These biosynthetic engineering approaches not only have the potential to solve the supply issue but also open up avenues for generating new chemical diversity and developing novel therapeutic agents. nih.govmdpi.com

Heterologous Expression of Biosynthetic Genes

The reliance on harvesting marine sponges for this compound is unsustainable, making heterologous expression of its biosynthetic gene cluster (BGC) in a manageable host organism an attractive solution for a stable supply. kcl.ac.ukmdpi.com This biotechnological approach leverages the natural enzymatic machinery to produce the compound in a controlled fermentation environment, offering a potentially limitless and cost-effective source. kcl.ac.uk

Research into related compounds, such as 73-deoxythis compound (73-DOC), a member of the chondropsin family, provides a roadmap for this endeavor. kcl.ac.uk Scientists have employed metagenomic strategies to identify and sequence the BGC responsible for 73-DOC production from the sponge holobiome (the sponge and its associated microbial community). kcl.ac.uk This process involves creating a metagenomic fosmid library and screening it for conserved genes typical of polyketide synthase pathways. kcl.ac.uk

However, the successful expression of large, complex BGCs from marine symbionts in heterologous hosts is fraught with challenges. These obstacles are a significant focus of current research.

Key Challenges in Heterologous Expression of Sponge Symbiont BGCs:

| Challenge | Description | Reference |

| Gene Cluster Identification | Identifying the complete BGC within a complex metagenome is a primary hurdle. Researchers use a combination of screening for conserved PKS/NRPS domains and in silico analysis to piece together the putative gene cluster. | kcl.ac.uk |

| Host-Vector Compatibility | The sheer size of PKS/NRPS gene clusters makes their cloning and stable maintenance in a heterologous host difficult. | mdpi.com |

| Codon Usage Bias | The codon preferences of the native symbiotic microorganism may differ significantly from those of the chosen expression host (e.g., E. coli or Streptomyces), leading to inefficient translation and low protein expression. | kcl.ac.uk |

| Promoter Recognition | The host's transcriptional machinery may not recognize the promoter sequences of the symbiont's genes, resulting in poor or no transcription of the BGC. | kcl.ac.uk |

| Precursor Supply | The heterologous host may lack the specific precursor molecules (e.g., specific acyl-CoA and amino acid units) required by the PKS/NRPS machinery to synthesize the natural product. | kcl.ac.uk |

| Post-Translational Modification | Essential post-translational modifications of the biosynthetic enzymes, such as the phosphopantetheinylation of carrier proteins, may not occur correctly in the foreign host. | kcl.ac.uk |

Despite these difficulties, the identification of putative biosynthetic genes for chondropsin-family compounds from metagenomic DNA represents a critical first step toward achieving successful heterologous production. kcl.ac.uk

Combinatorial Biosynthesis for Analog Generation

The modular nature of the PKS/NRPS enzymes that assemble this compound offers powerful opportunities for generating novel analogs through combinatorial biosynthesis. kcl.ac.ukusf.edu These enzymatic assembly lines are composed of discrete modules, each responsible for adding a specific building block to the growing molecular chain. By genetically engineering these BGCs—through deleting, adding, or swapping modules or individual domains—researchers can alter the final structure of the compound produced. usf.edu

This strategy holds immense potential for pharmaceutical development, allowing for the creation of a library of this compound variants that could possess improved therapeutic properties, such as enhanced potency or a better side-effect profile. kcl.ac.uk The investigation of PKS/NRPS systems is therefore not just about solving the supply problem but also about generating new and improved drug leads. kcl.ac.uk

The discovery of multiple, non-identical BGCs for the related polyketide palmerolide within a single symbiotic microorganism, Candidatus Synoicihabitans palmerolidicus, demonstrates that nature itself performs a version of combinatorial biosynthesis. researchgate.netnih.gov This natural diversity provides a blueprint for how laboratory-based genetic manipulation can be used to create new chemical entities based on the chondropsin scaffold.

Potential Genetic Modifications for Analog Generation:

| Modification Type | Target | Predicted Outcome | Reference |

| Module Deletion | Deletion of a full PKS or NRPS module. | Production of a smaller macrolide with a modified ring size or shortened side chain. | usf.edu |

| Domain Swapping | Replacing an acyltransferase (AT) domain with one that has a different substrate specificity. | Incorporation of a different extender unit (e.g., methylmalonyl-CoA instead of malonyl-CoA) into the polyketide backbone. | usf.edu |

| Gene Inactivation | Knocking out genes for tailoring enzymes (e.g., oxidoreductases, methyltransferases). | Generation of analogs with altered patterns of oxygenation or alkylation. | kcl.ac.uk |

| Promoter Engineering | Altering regulatory elements to change the expression levels of specific biosynthetic genes. | Potentially altering the ratio of different analogs produced or increasing overall yield. | nih.gov |

Challenges in Culturing Symbiotic Microorganisms for this compound Supply

The most direct method to secure a renewable source of this compound would be to culture its microbial producer. However, evidence strongly suggests the compound is made by a symbiotic microorganism that is recalcitrant to cultivation. kcl.ac.uk This is a common and significant bottleneck in marine natural product research. nih.gov

Marine sponges harbor vast and complex microbial communities, with many symbionts having co-evolved with their host over millennia. mdpi.comresearchgate.net These microorganisms are often "unculturable" under standard laboratory conditions because they have highly specific and complex nutritional and environmental requirements that are difficult, if not impossible, to replicate in vitro. nih.gov They may depend on the host for essential nutrients or growth factors that are not present in typical culture media. nih.gov

Furthermore, the physical association between the symbionts and the sponge can be incredibly tight, making the isolation of the producer organism challenging. mdpi.comresearchgate.net The inability to culture the symbiont necessitates the use of culture-independent techniques, such as metagenomics, to access their genetic information and biosynthetic potential. kcl.ac.uknih.gov While these methods bypass the need for cultivation, they come with their own set of complexities, as described in the context of heterologous expression. The challenge of culturing these symbiotic microbes remains a major impediment to the straightforward, large-scale production of this compound. kcl.ac.uknih.gov

Preclinical Investigations of Biological Activities and Mechanisms of Action of Chondropsin a

In Vitro Antiproliferative and Cytotoxic Activities

Evaluation in Human Tumor Cell Lines (e.g., NCI 60-cell screen, HL 60, KB, HCT-116)

Chondropsin A has demonstrated significant antiproliferative and cytotoxic activity across a range of human tumor cell lines. A key evaluation of its activity was conducted using the National Cancer Institute's (NCI) 60-cell line screen. researchgate.net This comprehensive panel, which includes various cancer types such as leukemia, melanoma, and colon cancer, revealed a distinctive pattern of differential cytotoxicity for the chondropsin class of compounds. govinfo.gov The growth inhibitory profile of chondropsins in the NCI-60 screen was found to be remarkably similar to that of well-established V-ATPase inhibitors. researchgate.net

Beyond the NCI-60 screen, specific studies have highlighted the effects of this compound and its analogs on various cell lines. For instance, flow-cytometric analysis showed that this compound and a related compound, 73-deoxythis compound, induced cell death by apoptosis in HL-60 (promyelocytic leukemia) and KB (oral cancer) cells, preventing their entry into the G2/M phase of the cell cycle. researchgate.net Furthermore, potent cytotoxic activity has been observed against the HCT-116 human colon carcinoma cell line. researchgate.net The antiproliferative effects of related compounds have also been noted in cell lines such as LOX (melanoma) and MOLT-4 (leukemia). researchgate.net

Assessment of Concentration-Dependent Cytotoxicity (IC50 values)

The cytotoxic potency of this compound and its related compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. nih.gov Studies have shown that chondropsins exhibit potent cytotoxicity, with IC50 values often in the nanomolar to low micromolar range. For example, some chondropsin-type macrolides have displayed IC50 values of approximately 10⁻¹⁰ M in certain tumor cell lines. researchgate.net Another related compound, poecillastrin A, demonstrated EC50 values ranging from less than 25 nM to over 10,000 nM across different human tumor cell lines, comparable to the chondropsins. researchgate.net The IC50 value for mirabilin, a compound with a similar macrocyclic lactam structure, against the HCT-116 tumor cell line was 0.27 ± 0.09 microM. researchgate.net It is important to note that IC50 values can vary depending on the specific cell line and the experimental conditions. nih.gov

Differential Sensitivity Profiles Across Cell Lines

A notable characteristic of this compound and its analogs is their differential sensitivity across various cancer cell lines. researchgate.netnih.gov The NCI-60 screen revealed a distinct pattern of cytotoxicity that did not correlate with the mean-graph profiles of standard anticancer agents in the NCI's database at the time, suggesting a unique mechanism of action. researchgate.netgovinfo.gov This differential cytotoxicity indicates that certain cancer cell types are more susceptible to the effects of chondropsins than others. For instance, poecillatrian A, a related macrolide, was found to be differentially cytotoxic and antiproliferative against four different human tumor cell lines. researchgate.net This variability in sensitivity is a common phenomenon observed with many anticancer compounds and can be influenced by the unique biochemical and genetic makeup of each cell line. nih.govwu.ac.th

Cellular Mechanism of Action: Vacuolar H+-ATPase (V-ATPase) Inhibition

Biochemical and Functional Assays for V-ATPase Activity

The primary cellular target of this compound has been identified as the Vacuolar H+-ATPase (V-ATPase). researchgate.net V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, a process crucial for various cellular functions, including protein degradation, receptor recycling, and signaling. Biochemical and functional assays have been instrumental in confirming the inhibitory effect of chondropsins on V-ATPase activity. In vitro assays demonstrated that chondropsins inhibit V-ATPase activity, with half-maximal inhibition (IC50) occurring at concentrations between 0.04 and 0.7 µM for the fungal vacuolar V-ATPase and between 0.4 and greater than 10 µM for the chromaffin granule V-ATPase. researchgate.net This inhibitory action disrupts the normal pH balance within the cell, leading to the observed cytotoxic effects.

Comparative Analysis with Established V-ATPase Inhibitors (e.g., Bafilomycin, Concanamycin, Salicylihalamide)

The mechanism of action of this compound has been further elucidated through comparative analysis with other known V-ATPase inhibitors. The tumor cell growth inhibitory fingerprint of the chondropsin class in the NCI-60 cell screen was found to be virtually indistinguishable from that of the bafilomycin/concanamycin and the salicylihalamide/lobatamide classes of well-established V-ATPase inhibitors. researchgate.net This strong correlation in the differential cytotoxicity patterns strongly suggests that these compounds share a common mechanism of action centered on V-ATPase inhibition. govinfo.gov Although they share a target, studies indicate that the chondropsins are somewhat less potent as V-ATPase inhibitors compared to bafilomycin and concanamycin. researchgate.net

Specificity of this compound's V-ATPase Inhibition (e.g., fungal vs. mammalian V-ATPases)

This compound demonstrates notable specificity in its inhibition of Vacuolar-type H+-ATPases (V-ATPases), preferentially targeting fungal enzymes over their mammalian counterparts. ntu.ac.ukfree.frnih.gov This selectivity distinguishes it from other classes of V-ATPase inhibitors. For instance, the bafilomycin class of inhibitors is known to inhibit all eukaryotic V-ATPases, whereas the salicylihalamide class shows the opposite specificity, inhibiting mammalian V-ATPases but not fungal ones. nih.govmdpi.comnih.gov

In vitro assays reveal a significant difference in the concentration of this compound required for the inhibition of fungal versus mammalian V-ATPases. The half-maximal inhibitory concentration (IC50) for the fungal V-ATPase from Neurospora crassa is in the sub-micromolar range, while the IC50 for the mammalian enzyme from bovine chromaffin granules is in the low micromolar range. ntu.ac.uknih.gov This indicates a higher potency against the fungal enzyme system. ntu.ac.uk

Table 1: Comparative V-ATPase Inhibition by this compound

| Enzyme Source | Organism Type | IC50 Range (µM) |

|---|---|---|

| Vacuolar Membranes (Neurospora crassa) | Fungal | 0.04 - 0.7 nih.gov |

| Chromaffin Granule Membranes (Bos taurus) | Mammalian | 0.4 - >10 nih.gov |

This preferential inhibition suggests that despite the highly conserved nature of V-ATPases across eukaryotes, there are sufficient structural differences between fungal and mammalian enzymes for this compound to selectively bind and inhibit them. ntu.ac.uk

Molecular Basis of V-ATPase Binding and Conformational Effects (e.g., mutational analysis of V-ATPase subunits)

The molecular basis of this compound's interaction with V-ATPase appears to share similarities with that of other macrolide inhibitors, such as the bafilomycins. ntu.ac.uknih.gov Evidence for this comes from mutational analysis of the V-ATPase enzyme in Neurospora crassa. nih.gov Specific point mutations within the gene encoding a subunit of the V-ATPase that confer resistance to bafilomycin also affect the enzyme's sensitivity to inhibition by chondropsins. ntu.ac.uknih.gov

Although the effect of these mutations on chondropsin affinity was described as small but reproducible, it strongly suggests an overlapping binding site or a similar mechanism of action. nih.gov V-ATPases are complex rotary motors composed of a peripheral V1 domain responsible for ATP hydrolysis and a membrane-integral V0 domain that facilitates proton translocation. nih.govresearchgate.net Bafilomycin is known to bind to the c-subunit within the V0 rotor ring, stalling the enzyme's rotation. The shared sensitivity to mutations suggests that chondropsins may also target this crucial interface between subunits of the V0 sector. free.fr

Downstream Cellular Consequences of V-ATPase Inhibition (e.g., lysosomal pH alteration, lysosomal membrane permeabilization, ROS generation, cathepsin release)

The inhibition of V-ATPase by compounds like this compound initiates a cascade of downstream cellular events stemming from the disruption of proton gradients. V-ATPases are critical for acidifying intracellular compartments, most notably lysosomes. nih.govmdpi.com Their inhibition leads to a rapid increase in the luminal pH of these organelles, a process known as lysosomal alkalinization. nih.govmdpi.com

This alteration of lysosomal pH has several critical consequences:

Lysosomal Dysfunction: The acidic environment is essential for the function of lysosomal hydrolases. nih.gov An increase in pH renders these enzymes, such as cathepsins, inactive, thereby impairing the cell's ability to degrade and recycle macromolecules.

Lysosomal Membrane Permeabilization (LMP): The destabilization of the lysosome following V-ATPase inhibition can lead to the permeabilization of its limiting membrane. nih.gov This allows for the leakage of lysosomal contents, including cathepsins, into the cytosol. nih.govfrontiersin.org The release of these proteases can trigger cell death pathways. nih.gov

Reactive Oxygen Species (ROS) Generation: Disruption of lysosomal function is linked to an increase in cellular oxidative stress. nih.govgardp.org The accumulation of dysfunctional lysosomes and impaired cellular degradation processes can lead to the generation of reactive oxygen species (ROS). frontiersin.orggardp.org This increase in ROS can further damage cellular components, including mitochondria, and contribute to the induction of apoptosis. wikipedia.org

Cell Cycle Perturbations and Induction of Apoptosis

This compound exerts a significant impact on cell cycle progression, leading to arrest at a specific phase. Flow cytometric analysis of human tumor cell lines, such as HL-60 (promyelocytic leukemia) and KB (oral carcinoma) cells, treated with this compound revealed a distinct cell cycle block. diva-portal.org The compound prevents cells from entering the G2/M phase of the cell cycle. diva-portal.org This arrest halts cell division and proliferation, ultimately contributing to the compound's cytotoxic effects. nih.govdiva-portal.org This G2/M arrest is a common mechanism for various anti-cancer agents that interfere with cellular processes essential for mitosis. researchgate.net

The sustained cell cycle arrest at the G2/M checkpoint induced by this compound ultimately leads to programmed cell death, or apoptosis. diva-portal.org Apoptosis is a highly regulated process executed by a family of proteases called caspases. nih.govnih.gov It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.

While specific studies detailing the precise apoptotic pathway activated by this compound are limited, the induction of apoptosis following V-ATPase inhibition and G2/M arrest is well-established. diva-portal.org The cellular stress caused by lysosomal dysfunction, ROS generation, and cell cycle arrest often converges on the intrinsic pathway. mdpi.com This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP). free.frnih.govdiva-portal.org Pro-apoptotic members like Bax and Bak can trigger MOMP, leading to the release of cytochrome c from the mitochondria. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently activating executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.govmdpi.com

Flow Cytometric Analysis of Cell Cycle Progression (e.g., G2/M phase block)

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies analyze how a molecule's chemical structure relates to its biological activity, guiding the design of more potent or selective compounds. researchgate.net The chondropsin family includes several naturally occurring analogues, allowing for a preliminary analysis of which structural features are important for their cytotoxic and V-ATPase inhibitory effects.

Key analogues of this compound include:

Chondropsin B, C, and 73-deoxythis compound: These compounds, isolated alongside this compound from various marine sponges, share the core macrolide lactam structure but differ in their peripheral functional groups.

Chondropsin D: This analogue features a larger, 37-membered macrocyclic ring compared to the 35-membered ring of this compound. Notably, this compound can be converted to Chondropsin D through a base-catalyzed intramolecular transesterification, highlighting a close structural and chemical relationship.

Poecillastrin A: This related macrolide is also a V-ATPase inhibitor and shares significant structural homology with the chondropsins. nih.gov

The existence and potent cytotoxic activity of these related molecules suggest that the large, highly functionalized macrolide lactam core is essential for their biological function. Variations in the ring size (as seen in Chondropsin D) and substitutions on the acyclic side chain likely modulate the potency and specificity of V-ATPase inhibition, forming the basis for SAR analysis.

Table 2: Key Chondropsin Analogues

| Compound | Source Organism (Genus) | Key Structural Feature / Relationship to this compound |

|---|---|---|

| This compound | Chondropsis, Psammoclemma | 35-membered macrolide lactam ring diva-portal.org |

| Chondropsin B | Chondropsis | Structural analogue with potent cytotoxic activity |

| Chondropsin C | Ircinia | Structural analogue isolated from a different sponge genus |

| Chondropsin D | Chondropsis | 37-membered macrolide lactam ring; can be formed from this compound |

| 73-deoxythis compound | Ircinia, Psammoclemma | Deoxy-analogue of this compound diva-portal.org |

| Poecillastrin A | Poecillastra | Structurally related macrolide, also a V-ATPase inhibitor nih.gov |

Identification of Pharmacophoric Elements Responsible for Biological Activity

The biological activity of this compound and its analogues is intrinsically linked to their complex molecular architecture. A pharmacophore, in this context, represents the key structural features essential for the molecule's interaction with its biological target. For the chondropsin class of compounds, these elements are distributed across a large macrolide ring and an acyclic side chain. researchgate.net

Key pharmacophoric features include:

The Macrolide Lactam Core: The large, 33- to 37-membered ring is a defining characteristic of the chondropsin family and is crucial for its activity. nih.gov This macrocycle incorporates both amide and ester linkages to achieve its structure. researchgate.net

Oxygenation and Alkylation Patterns: The specific arrangement of hydroxyl and methyl groups along the macrocycle and side chain contributes significantly to the molecule's bioactivity. govinfo.gov

Acyclic Side Chain: This portion of the molecule, which contains structural elements of apparent polyketide biosynthetic origin coupled via amide linkages, is also vital for its biological effects. researchgate.net

Stereochemistry: The absolute stereochemistry of the numerous chiral centers within the molecule is predicted to be a critical determinant of its interaction with its target. kcl.ac.uk

While the precise pharmacophore has not been fully elucidated, comparative studies with other V-ATPase inhibitors like bafilomycins suggest that specific regions of the molecule are responsible for binding to and inhibiting the vacuolar H+-ATPases (V-ATPases). researchgate.net

Impact of Structural Modifications on Efficacy and Selectivity

Modifications to the structure of this compound have provided valuable insights into the features necessary for its potent cytotoxic and V-ATPase inhibitory activities.

Ring Size: The chondropsin family includes members with varying macrocyclic ring sizes, such as the 33-membered ring of poecillastrin A and the 37-membered ring of chondropsin D. researchgate.netnih.gov These variations in ring size can influence the potency and selectivity of the compounds.

Side Chain Modifications: Changes in the acyclic side chain, such as the deoxygenation at position 73 in 73-deoxythis compound, have been shown to affect biological activity. researchgate.net For instance, 73-deoxythis compound demonstrated the ability to inhibit osteoclast resorption at concentrations lower than those affecting osteoblast activity, highlighting a degree of selectivity. kcl.ac.uk

Methylation: The methylation of this compound, as seen in dimethylthis compound, has been used in studies to probe the structure-activity relationship. researchgate.net For example, the base-catalyzed intramolecular transesterification of a methylated derivative of this compound was used to confirm the structure of Chondropsin D. researchgate.net

These structural modifications are crucial for understanding how to potentially optimize the efficacy and selectivity of chondropsin-based compounds for therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. swmd.co.inyoutube.com In the context of this compound and its analogues, QSAR can be a powerful tool to:

Predict Bioactivity: By analyzing the structural features of known active and inactive chondropsin-related compounds, QSAR models can predict the potential activity of novel, untested analogues. mdpi.com

Guide Drug Design: QSAR studies can help identify which structural modifications are most likely to enhance desired biological activities, such as antitumor potency, and reduce undesired effects. mdpi.com

Elucidate Mechanisms of Action: By correlating specific structural properties with biological outcomes, QSAR can provide insights into the molecular mechanisms underlying the activity of the chondropsin class of compounds. swmd.co.in

While specific, detailed QSAR studies focused solely on this compound are not extensively reported in the provided search results, the principles of QSAR are broadly applicable to this class of natural products. swmd.co.inmdpi.com The diverse structural data available for the chondropsin family provides a strong foundation for future QSAR investigations. researchgate.net

Preclinical In Vivo Efficacy Studies in Disease Models (General Experimental Frameworks)

The promising in vitro cytotoxic profile of this compound has led to its evaluation in preclinical in vivo models to assess its potential as a therapeutic agent.

Evaluation in Animal Models of Disease (e.g., in vivo hollow-fiber assay, xenograft models)

In Vivo Hollow-Fiber Assay: This assay serves as an intermediate step between in vitro testing and more complex xenograft models. usf.edureactionbiology.com It allows for the simultaneous evaluation of a compound against multiple tumor cell lines implanted in a single host animal, providing a rapid and cost-effective initial assessment of in vivo efficacy. reactionbiology.com this compound and its analogues have been evaluated using this model to gauge their antitumor activity in a more physiologically relevant environment. researchgate.netusf.edu

Xenograft Models: In these models, human tumor cells are implanted into immunocompromised mice, allowing for the study of tumor growth and the effects of anticancer agents in a living organism. reactionbiology.commedsci.org Xenograft models are a cornerstone of preclinical cancer research and have been utilized to evaluate the in vivo efficacy of various V-ATPase inhibitors, a class to which chondropsins belong. researchgate.neteurekaselect.com These models allow for the assessment of a compound's ability to reduce tumor growth. researchgate.net

Assessment of Pharmacodynamic Endpoints in Preclinical Models

Pharmacodynamic (PD) endpoints are used to measure the biochemical and physiological effects of a drug on the body. nih.govappliedclinicaltrialsonline.com In the preclinical evaluation of this compound, assessing PD markers is crucial to confirm its mechanism of action and to understand its effects in a living system. nih.gov

Key pharmacodynamic endpoints that can be assessed include:

Target Engagement: Measuring the inhibition of V-ATPase activity in tumor tissue after treatment with this compound would provide direct evidence of target engagement. nih.gov

Downstream Signaling Pathways: Since V-ATPase inhibition can affect various cellular processes, monitoring downstream markers related to apoptosis, cell cycle arrest, and angiogenesis can provide insights into the drug's in vivo mechanism. usf.educsic.es

Tumor Microenvironment Changes: Assessing changes in the tumor microenvironment, such as alterations in pH, can also serve as a pharmacodynamic marker. csic.es

Imaging Biomarkers: Non-invasive imaging techniques can be used to visualize and quantify the drug's effect on tumor metabolism, proliferation, and blood flow, serving as valuable PD endpoints. catapult.org.uk

Other Investigated Biological Activities of this compound and Analogues

Beyond their well-documented antitumor and V-ATPase inhibitory activities, this compound and its analogues have been investigated for other potential biological effects.

Antiresorptive Activity: 73-deoxythis compound has shown potential as an antiresorptive agent by inhibiting osteoclast-mediated bone resorption. kcl.ac.uk This suggests a potential therapeutic application in bone diseases like osteoporosis. kcl.ac.uk

Inhibition of Wnt Signaling: this compound has been identified as a potent inhibitor of Wnt secretion. nih.gov The Wnt signaling pathway is crucial in embryonic development and its dysregulation is implicated in various diseases, including cancer. nih.gov This activity is linked to its inhibition of V-ATPase, which is required for the proper trafficking and secretion of Wnt proteins. nih.gov

Antifungal Activity: The broader class of macrolides from which chondropsins are derived often exhibit antimicrobial properties. nih.gov While not a primary focus of the provided research, the potential for antifungal activity exists.

The diverse biological activities of this compound and its analogues underscore their potential as lead compounds for the development of new therapeutic agents for a range of diseases.

Antiresorptive Activity (e.g., 73-deoxythis compound on osteoclasts)

Preclinical in vitro studies have demonstrated the antiresorptive capabilities of 73-deoxythis compound (73-DOC), a natural product analogue of this compound sourced from the marine sponge Ircinia ramosa. kcl.ac.uk This compound has been shown to inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for the process of osteoclastic bone resorption. kcl.ac.uk The acidification of the space between an osteoclast and the bone surface is a critical step in dissolving the mineral component of bone, and V-ATPases are the primary pumps responsible for this process.

Research involving both mouse and human osteoclasts has revealed that 73-DOC effectively inhibits bone resorption. kcl.ac.uk Dose-response and time-course analyses have indicated that the concentrations of 73-DOC required to inhibit osteoclast resorption are significantly lower, by a factor of 5 to 10, than those that affect the activity of bone-forming cells, osteoblasts. kcl.ac.uk This differential effect suggests a therapeutic window where bone resorption can be inhibited while bone formation is largely maintained. kcl.ac.uk

The mechanism of action is believed to be the inhibition of V-ATPase, which disrupts the osteoclast's ability to create the acidic microenvironment necessary for bone matrix degradation. kcl.ac.uk Confocal microscopy assessments have confirmed that 73-DOC impairs cellular acidification by these cells. kcl.ac.uk By targeting this essential enzymatic machinery, 73-DOC presents a novel approach for potential therapeutic intervention in diseases characterized by excessive bone resorption, such as osteoporosis. kcl.ac.uk The inhibition of bone resorption without a corresponding inhibition of bone formation is a desirable characteristic for new antiresorptive agents. kcl.ac.uk

Table 1: In Vitro Effects of 73-deoxythis compound on Bone Cells

| Cell Type | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Mouse Osteoclasts | Inhibition of bone resorption | Inhibition of V-ATPase, leading to reduced cellular acidification | kcl.ac.uk |

| Human Osteoclasts | Inhibition of bone resorption | Inhibition of V-ATPase, leading to reduced cellular acidification | kcl.ac.uk |

Modulation of Osteoblast Activity

The influence of this compound and its analogues extends to osteoblasts, the cells responsible for bone formation. While 73-deoxythis compound (73-DOC) does inhibit osteoblast activity, it does so at concentrations 5 to 10 times higher than those required to inhibit osteoclast resorption. kcl.ac.uk This suggests that osteoclasts are more sensitive to the inhibitory effects of 73-DOC than osteoblasts. kcl.ac.uk

The proposed mechanism for the effects on osteoblasts may also involve V-ATPases. kcl.ac.uk Although V-ATPases are most famously associated with osteoclast function, they are also present in osteoblasts and are involved in various cellular processes, including trafficking and signaling. kcl.ac.uk It is speculated that 73-DOC might affect signaling cascades within osteoblasts through the inhibition of these proton pumps, leading to the observed effects on their activity. kcl.ac.uk However, further research is needed to fully elucidate these complex interactions. kcl.ac.uk

The ability of a compound to selectively inhibit bone resorption while having a lesser impact on bone formation is a key goal in the development of treatments for bone diseases. The differential sensitivity of osteoclasts and osteoblasts to 73-DOC highlights its potential as a lead compound for the development of novel therapeutics that could uncouple bone resorption from bone formation, thereby favoring a net increase in bone mass. kcl.ac.uk Preliminary in vivo toxicity studies in mice with 73-DOC have shown no mortalities or observable gross morphological defects in major organs, suggesting it may be safe for further in vivo testing. kcl.ac.uk

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Synthetic Endeavors and Chemical Modifications of Chondropsin a

Challenges in the Total Synthesis of Chondropsin A

The total synthesis of this compound has not yet been reported, a fact that underscores the immense synthetic hurdles involved. These challenges stem from three primary areas: the construction of the large macrocyclic ring, the precise control over numerous stereocenters, and the practical difficulties associated with a long and complex synthetic sequence.

The core of this compound is a 35-membered macrocycle that uniquely incorporates both a lactam (amide) and a lactone (ester) linkage for its closure. researchgate.netacs.org This large ring size is entropically disfavored to close, increasing the likelihood of competing intermolecular oligomerization over the desired intramolecular cyclization.

A significant intricacy arises from the structural ambiguity within the macrocycle itself. The ester linkage is formed by a β-hydroxyaspartic acid (OHAsp) residue, which contains two distinct carboxylic acid groups. Determining which of these two groups participates in the macrocycle formation versus remaining a free carboxylic acid was a major challenge in its initial structure elucidation and presents a critical regioselectivity problem for any synthetic approach. nih.gov In fact, subsequent studies on related compounds like poecillastrin C led to a revision of this very linkage, highlighting the subtlety and difficulty in assigning the correct connectivity. nih.gov

Furthermore, the macrocycle itself possesses inherent reactivity. This compound can undergo a base-catalyzed intramolecular transesterification, where the ester linkage migrates, to form Chondropsin D, a related natural product with an expanded 37-membered ring. acs.orgnih.gov This inherent instability complicates the choice of reaction conditions for late-stage steps of a synthesis, as conditions required for deprotection or coupling could trigger this undesired rearrangement. While strategies like Ring-Closing Metathesis (RCM) or Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for macrocyclization in other complex natural products, their application to this compound would need to carefully navigate these challenges of regioselectivity and ring stability. tib.eunih.gov

This compound is a stereochemically complex molecule, possessing 26 stereogenic centers. nih.gov A primary obstacle to initiating a total synthesis campaign is that the absolute configurations for all of these centers have not been definitively reported. nih.gov This lack of a complete stereochemical blueprint makes the design of a synthetic route exceptionally challenging, as the target structure is not fully defined.

Even with a defined target, establishing the correct stereochemistry at each center in a linear sequence is a monumental task. The synthesis would require a long series of highly diastereoselective and enantioselective reactions. Based on synthetic efforts toward fragments of related molecules like mirabalin, a member of the chondropsin family, the necessary toolkit would include advanced stereoselective methods such as:

Organocatalytic aldol (B89426) reactions researchgate.net

Marshall stereoselective allenylation researchgate.netmdpi.com

Ruthenium-catalyzed asymmetric hydrogenation researchgate.net

Nozaki-Hiyama-Kishi reactions researchgate.net

Executing a sequence of dozens of such reactions while maintaining stereochemical integrity through to the final product represents a significant and unresolved challenge.

The impetus for synthesizing this compound and its analogues is driven by their potent biological activity and their extremely limited availability from natural sources. nih.govulb.ac.be However, the very complexity that makes it an attractive target also makes it impractical for large-scale production via total synthesis at present.

Control of Multiple Stereocenters

Strategies for Fragment Synthesis and Model Studies

In the absence of a total synthesis, research has focused on developing strategies for the synthesis of key fragments of this compound and its close relatives. These efforts serve as crucial model studies, establishing viable chemical pathways and building the foundation for an eventual total synthesis. The general approach is convergent, wherein complex building blocks are synthesized independently before being coupled together. researchgate.net

The structure of this compound is derived from polyketide biosynthetic pathways, characterized by repeating motifs of hydroxyl and methyl groups along a carbon chain. researchgate.net Synthetic chemists mimic this by preparing highly functionalized, chiral building blocks. Studies on the chondropsin-family macrolide mirabalin have demonstrated effective strategies for creating such fragments. For instance, a convergent and stereoselective synthesis of a complex isomer of the C44–C65 fragment of mirabalin has been reported. researchgate.net Similarly, a stereoselective synthesis of the C1-C13 segment of poecillastrin C has been achieved. researchgate.net

These fragment syntheses rely on a range of powerful and stereoselective reactions to construct the carbon skeleton and install the correct stereochemistry.

| Reaction Type | Purpose | Example Application |

| Organocatalytic Aldolization | Forms C-C bonds while setting adjacent stereocenters. | Synthesis of mirabalin fragment. researchgate.net |

| Marshall Stereoselective Allenylation | Creates chiral propargyl alcohols, key precursors for polyketide chains. | Synthesis of mirabalin fragment. researchgate.netmdpi.com |

| Ruthenium-Catalyzed Asymmetric Hydrogenation | Sets the stereochemistry of alcohol groups via reduction of ketones. | Synthesis of mirabalin fragment. researchgate.net |

| Nozaki-Hiyama-Kishi Reaction | Couples aldehydes with vinyl halides to form complex alcohol fragments. | Synthesis of mirabalin fragment. researchgate.net |

These validated methods provide a clear strategic blueprint for the potential synthesis of the polyketide fragments required for this compound.

Once key building blocks are prepared, they must be strategically joined. This compound features critical amide and ester linkages that connect its major subunits. Model studies on related compounds have explored methods for forming these bonds in a complex setting.

The amide bond connects the complex polyketide side chain to the macrocycle's OHAsp residue. researchgate.net The formation of such a bond between complex fragments typically relies on robust peptide coupling reagents. In a model synthesis of a poecillastrin C fragment, a traceless Staudinger reaction was employed to construct an amide group, showcasing a specialized approach. researchgate.net